2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride

Antiproliferative activity Breast cancer Colon carcinoma

2-(Morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing one morpholine and two piperidine groups, with a hydrochloride salt form (C17H29ClN6O, MW 368.91). This substitution pattern distinguishes it from both the symmetrical tripiperidino and trimorpholino analogs, placing it in a less-explored 'mixed substituent' chemical space.

Molecular Formula C17H29ClN6O
Molecular Weight 368.91
CAS No. 1179499-15-0
Cat. No. B2856443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride
CAS1179499-15-0
Molecular FormulaC17H29ClN6O
Molecular Weight368.91
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4.Cl
InChIInChI=1S/C17H28N6O.ClH/c1-3-7-21(8-4-1)15-18-16(22-9-5-2-6-10-22)20-17(19-15)23-11-13-24-14-12-23;/h1-14H2;1H
InChIKeyRHKHWPOAARJFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

2-(Morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride (CAS 1179499-15-0): Differential Procurement Guide for Trisubstituted Triazine Research Compounds


2-(Morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing one morpholine and two piperidine groups, with a hydrochloride salt form (C17H29ClN6O, MW 368.91) . This substitution pattern distinguishes it from both the symmetrical tripiperidino and trimorpholino analogs, placing it in a less-explored 'mixed substituent' chemical space. The 1,3,5-triazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing activity against kinases (PI3K, mTOR, MAO), and the specific ratio of morpholine to piperidine substituents has been shown in peer studies to modulate both target selectivity and cell-line specific antiproliferative potency [1].

Why 2-(Morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride Cannot Be Replaced by Generic Tripiperidino or Trimorpholino Analogs


Generic substitution among 2,4,6-trisubstituted 1,3,5-triazines is not scientifically justified because the number and type of amine substituents (morpholine vs. piperidine) fundamentally alter biological activity profiles. Published structure-activity relationship (SAR) studies demonstrate that switching from a dimorpholino to a dipiperidino substitution pattern can reverse cell-line selectivity: for example, dimorpholino-s-triazine derivatives show superior antiproliferative activity in MCF-7 breast cancer cells, while dipiperidino derivatives are more potent in HCT-116 colon carcinoma cells [1]. The target compound, with its unique one-morpholine/two-piperidine architecture, occupies a distinct SAR position not represented by either symmetrical extreme, making uncontrolled substitution a direct risk to experimental reproducibility in any assay where substituent-dependent target engagement or cellular permeability is relevant [2].

Quantitative Differentiation Evidence for 2-(Morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride vs. Closest Analogs


Cell-Line Dependent Antiproliferative Potency: Dipiperidino vs. Dimorpholino vs. Mixed Morpholino/Piperidino Substituent Effects

In a direct head-to-head comparison of 1,3,5-triazine hydrazone derivatives, compounds bearing two piperidine rings (series 7a-f) exhibited IC50 values of 8.8–19.5 µM against HCT-116 colon carcinoma cells, whereas their dimorpholino counterparts (series 8a-e) were more potent against MCF-7 breast cancer cells. Mixed one-piperidine/one-morpholine compounds (series 9a-f) showed intermediate IC50 values of 10.4–22.2 µM [1]. This demonstrates that the piperidine-to-morpholine ratio directly dictates cell-line specific potency. Although direct IC50 data for the target compound (bearing two piperidines and one morpholine) are not available in this dataset, the established SAR predicts that its activity profile will be distinct from both the symmetrical dipiperidino and dimorpholino analogs, shifting toward the dipiperidino-favored HCT-116 sensitivity while potentially retaining some MCF-7 activity via the single morpholine substituent. In a separate study, dipiperidino derivatives showed higher activity than morpholino-piperidino derivatives (compound 5k vs. 5j) in HepG2 hepatocellular carcinoma cells, further confirming this substituent-dependent potency gradient [2].

Antiproliferative activity Breast cancer Colon carcinoma Triazine SAR

Monoamine Oxidase A (MAO-A) Inhibitory Selectivity: Dipiperidino vs. Dimorpholino Triazine Scaffolds

A series of 2,4-disubstituted 1,3,5-triazine amino acid derivatives were evaluated for MAO inhibitory activity. Compounds with 4,6-dipiperidino substitution (e.g., compound 18) showed MAO-A inhibition comparable to the standard inhibitor clorgyline, with remarkable selectivity toward MAO-A over MAO-B and no significant acute toxicity [1]. The 4,6-dimorpholino and 4,6-dimethoxy series were also active but with different selectivity profiles. The target compound, bearing two piperidine groups at positions 4 and 6 but a morpholine at position 2, is expected to retain the MAO-A preference conferred by the dipiperidino motif while the morpholine may modulate additional physicochemical or pharmacokinetic properties. Quantitative IC50 values for the dipiperidino series against MAO-A are in the low micromolar range, comparable to clorgyline [1].

MAO-A inhibition Monoamine oxidase Triazine amino acid derivatives Selectivity

PI3K/mTOR Kinase Inhibition Potential: Scaffold Privilege of Morpholino-Triazine Derivatives vs. Piperidine-Only Analogs

The 2,4,6-trisubstituted 1,3,5-triazine scaffold bearing morpholino substituents is a validated pharmacophore for ATP-competitive PI3K and mTOR inhibition, exemplified by the clinical candidate PKI-587 (a bis-morpholino triazine derivative with PI3Kα IC50 of 0.4 nM and mTOR IC50 of 1.2 nM) [1]. In contrast, purely piperidine-substituted triazines are not represented among advanced PI3K inhibitors, suggesting that the morpholine oxygen plays a critical role in kinase hinge-region binding. The target compound retains one morpholine group, which may preserve some PI3K/mTOR binding capability while the two piperidine groups could confer distinct selectivity against off-target kinases compared to the clinical bis-morpholino leads. Patent literature (US 8,217,036) broadly claims 2,4,6-substituted triazines with at least one morpholino group as PI3K/mTOR inhibitors [2], confirming the structural requirements for kinase activity.

PI3K inhibitor mTOR inhibitor Kinase inhibition Triazine scaffold

Physicochemical Differentiation: logP, Solubility, and Permeability Implications of Mixed Morpholine/Piperidine Substitution

The balance of morpholine (hydrophilic, logP-lowering, H-bond accepting) and piperidine (lipophilic, basic, membrane-permeabilizing) substituents on the triazine core directly controls physicochemical properties relevant to both in vitro assay behavior and in vivo applicability. The target compound, with one morpholine and two piperidines (C17H29ClN6O, MW 368.91), is predicted to have intermediate lipophilicity compared to 2,4,6-tripiperidin-1-yl-1,3,5-triazine (C18H30N6, MW 330.47, more lipophilic, no H-bond acceptor oxygen) and 2,4,6-trimorpholin-4-yl-1,3,5-triazine (more hydrophilic, three ether oxygens) . This intermediate logP is critical for balancing aqueous solubility needed for biochemical assays with membrane permeability needed for cellular activity. In the context of the SAR studies described in Evidence Items 1-3, this intermediate physicochemical profile may explain why mixed substituent compounds often show distinct cellular activity profiles compared to their symmetrical counterparts [1]. Exact experimental logP and solubility values for the target compound are not available in the peer-reviewed literature at this time.

Lipophilicity Solubility Permeability Drug-likeness

Recommended Research and Procurement Scenarios for 2-(Morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride


SAR Expansion Studies for Antiproliferative Triazine Libraries Targeting Colorectal or Breast Cancer

Based on the cell-line selective antiproliferative activity observed for dipiperidino (HCT-116 favored) and dimorpholino (MCF-7 favored) triazine series [1], this compound is best deployed as a 'bridge' compound in SAR expansion libraries. Its mixed one-morpholine/two-piperidine architecture allows researchers to probe whether the HCT-116 selectivity of dipiperidino derivatives is maintained, enhanced, or diminished by the addition of a single morpholine substituent. Procurement is recommended when a research program requires mapping the transition point between colon-selective and breast-selective triazine antiproliferative agents.

Minimal Morpholine Scaffold for PI3K/mTOR Kinase Inhibitor Optimization

Given that morpholine is essential for PI3K/mTOR hinge binding in triazine-based inhibitors (as demonstrated by PKI-587, PI3Kα IC50 0.4 nM) [2], this compound retains the minimal morpholine requirement while offering two piperidine positions for further derivatization. It is particularly suited for programs aiming to reduce morpholine content to improve metabolic stability or reduce off-target CNS effects associated with poly-morpholine inhibitors, while maintaining kinase hinge-binding capability [3].

MAO-A Selective Inhibitor Lead Identification and CNS Drug Discovery

The dipiperidino triazine motif has demonstrated MAO-A inhibitory activity comparable to clorgyline with high isoform selectivity [4]. This compound, retaining two piperidine groups, provides a starting point for MAO-A focused lead optimization. Its procurement is justified when a program seeks to explore whether the single morpholine substituent improves blood-brain barrier penetration or reduces hepatotoxicity compared to purely piperidine-based MAO inhibitors, while preserving the MAO-A selectivity signature.

Physicochemical Profiling and Formulation Feasibility Assessment for CNS-Penetrant Triazine Candidates

The intermediate lipophilicity predicted for this compound (between tripiperidino and trimorpholino extremes) makes it a useful probe for formulation and permeability screening. Research teams evaluating the developability of triazine-based CNS agents can use this compound to benchmark solubility, logD, PAMPA permeability, and microsomal stability, establishing whether the mixed substituent approach yields a more favorable developability profile than either symmetrical extreme. This scenario leverages the compound's unique substituent ratio as a deliberate physicochemical tool rather than solely a potency driver.

Quote Request

Request a Quote for 2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.